2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole is a complex organic compound featuring multiple benzothiazole and triazine rings. Benzothiazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial processes due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole typically involves the coupling of benzothiazole derivatives with triazine intermediates. One common method includes the reaction of 2-mercaptobenzothiazole with triazine derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one
- 2-(4-Morpholinylthio)benzothiazole
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
Uniqueness
2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole is unique due to its combination of benzothiazole and triazine rings, which confer distinct chemical and biological properties. This structural arrangement allows for versatile reactivity and a broad spectrum of applications in various fields.
Properties
Molecular Formula |
C24H12N6S6 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
2-[[4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H12N6S6/c1-4-10-16-13(7-1)25-22(31-16)34-19-28-20(35-23-26-14-8-2-5-11-17(14)32-23)30-21(29-19)36-24-27-15-9-3-6-12-18(15)33-24/h1-12H |
InChI Key |
CGWJZCRHRMJMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)SC4=NC5=CC=CC=C5S4)SC6=NC7=CC=CC=C7S6 |
Origin of Product |
United States |
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